Octafluorocyclopentene

描述

Contextualizing Octafluorocyclopentene within Perfluorinated Cyclic Olefins

In comparison to other cyclic olefin polymers (COPs) and cyclic olefin copolymers (COCs), which are valued for their transparency, low density, and heat resistance, fluorinated versions exhibit enhanced properties. dcu.iepolysciences.comresearchgate.net The introduction of fluorine into the polymer structure can lead to lower dielectric constants, reduced water absorption, and improved gas separation capabilities. researchgate.netnih.gov this compound stands out within this class due to the reactivity conferred by its double bond, making it a valuable monomer for the synthesis of advanced polymers. researchgate.netrsc.org

Table 1: Comparison of this compound with other Perfluorinated Compounds

| Compound | Formula | Key Characteristics | Primary Applications |

|---|---|---|---|

| This compound | C₅F₈ | Reactive double bond, high thermal stability. github.com | Monomer for fluoropolymers, etching gas in semiconductors. researchgate.netpmarketresearch.com |

| Octafluorocyclobutane (B90634) | C₄F₈ | Saturated, chemically inert. | Refrigerant, etchant. |

| Hexafluoropropene | C₃F₆ | Linear perfluoroalkene, readily polymerizes. | Comonomer in fluoroelastomers. |

| Polytetrafluoroethylene (PTFE) | (C₂F₄)n | Highly inert, low friction. rsc.org | Non-stick coatings, seals. |

Historical Trajectories and Milestones in this compound Research

The synthesis of this compound has evolved over time, with early methods often involving multi-step processes. A historical approach involved a four-step synthesis with lower yields (30-40%) and significant solvent waste. More recent advancements have focused on a more efficient two-step chlorination-fluorination route, starting from octachlorocyclopentene (B1218754). This newer method offers higher yields (45-55%) and reduced raw material costs and solvent waste.

A significant milestone in OFCP research was the exploration of its reactivity, particularly in nucleophilic substitution reactions. Early work established that the vinylic fluorine atoms are susceptible to displacement. rsc.org Subsequent research demonstrated that OFCP can undergo multiple substitutions, acting as a tetrafunctional monomer. researchgate.netrsc.org This discovery opened the door to the synthesis of complex structures like ladder polymers. researchgate.netrsc.org The use of flow microreactors has further refined the synthesis of derivatives, allowing for highly controlled and selective reactions. nih.gov

Fundamental Research Questions and Theoretical Frameworks

The study of this compound raises several fundamental research questions. A key area of investigation is the origin of its polyelectrophilicity, which refers to its ability to react with multiple nucleophiles. nsf.govacs.org Theoretical studies, often employing density functional theory (DFT), are used to understand the electronic structure and reactivity of OFCP. acs.orgmdpi.com These calculations help to explain the regioselectivity of nucleophilic attacks, where certain fluorine atoms are more readily substituted than others. acs.orgrsc.org

Another area of theoretical interest is its behavior in cycloaddition reactions. mdpi.com While this compound is reported to be unreactive in some 1,3-dipolar cycloaddition reactions under certain conditions, its potential for other types of cycloadditions remains an area of study. researchgate.netthieme-connect.com Understanding the thermodynamics and kinetics of these reactions is crucial for predicting and controlling the formation of new cyclic compounds. mdpi.com

Significance of this compound in Contemporary Fluorine Chemistry

This compound is a significant building block in modern fluorine chemistry due to its versatile reactivity. rsc.org It serves as a key intermediate in the synthesis of a wide range of fluorine-containing molecules, from specialty polymers to complex organic compounds. solubilityofthings.comrsc.org

Its primary significance lies in its role as a monomer. The ability of OFCP to undergo stepwise nucleophilic substitution allows for the creation of soluble, microporous ladder polymers. researchgate.netrsc.org These polymers have potential applications in gas separation and as materials with tunable surface areas. researchgate.netrsc.org

Furthermore, OFCP is crucial in the electronics industry, where it is used as an etching gas in the manufacturing of semiconductors. pmarketresearch.com Its properties allow for precise patterning, which is essential for creating smaller and more efficient electronic components. pmarketresearch.com The demand for high-purity OFCP (99.9% and 99.99%) reflects its importance in these high-tech applications. github.com The compound is also used to synthesize photochromic materials and other advanced materials for optoelectronic devices. tcichemicals.comtcichemicals.comnih.gov

Table 2: Key Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,2,3,3,4,4,5,5-octafluorocyclopentene |

| CAS Number | 559-40-0 |

| Molecular Formula | C₅F₈ nih.gov |

| Molecular Weight | 212.04 g/mol nih.gov |

| Boiling Point | ~27-30 °C |

| Density | ~1.58-1.64 g/cm³ |

| Appearance | Colorless liquid solubilityofthings.com |

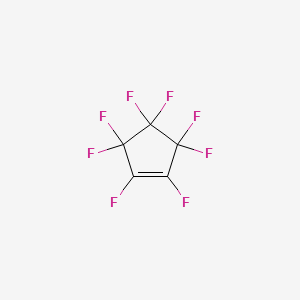

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3,3,4,4,5,5-octafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMDPYAEZDJWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073193 | |

| Record name | Octafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-40-0 | |

| Record name | Perfluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluorocyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1,2,3,3,4,4,5,5-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorocyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKG7DKY9S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Octafluorocyclopentene

Established Synthesis Routes for Octafluorocyclopentene

The traditional and most common methods for synthesizing this compound primarily involve the fluorination of chlorinated precursors. These routes have been the backbone of OFCP production for decades, though they are not without their challenges, particularly when scaling up for industrial manufacturing.

Fluorination of Chlorinated Cyclopentene (B43876) Derivatives

The cornerstone of established this compound synthesis is the halogen exchange reaction, where chlorine atoms in a cyclopentene derivative are substituted with fluorine atoms. patsnap.comgoogle.com A prevalent method starts with octachlorocyclopentene (B1218754), which is reacted with a fluorinating agent, typically anhydrous potassium fluoride (B91410) (KF), to yield this compound. psu.edu

Chlorination: The synthesis often begins with a less halogenated starting material like cyclopentene. google.com Through a series of chlorination reactions, often initiated by radicals, the cyclopentene ring is progressively chlorinated. This can involve multiple steps, starting with the formation of 1,2-dichlorocyclopentane (B80874) and proceeding to 1,2,3,4-tetrachlorocyclopentane at elevated temperatures (around 70°C), eventually leading to the formation of octachlorocyclopentene at even higher temperatures (180-210°C). google.com

Fluorination: The resulting octachlorocyclopentene is then subjected to fluorination. This substitution reaction is typically carried out in a polar aprotic solvent, such as sulfolane, at high temperatures (140–210°C). google.com The use of a solvent is crucial for facilitating the reaction between the solid potassium fluoride and the organic substrate. The crude product, a mixture with varying purity (50-80%), is then purified by fractional distillation to obtain high-purity this compound.

Another established route involves the reductive dechlorination of 1,2-dichlorooctafluorocyclopentane. wipo.int This two-step process begins with the fluorination of 1,2-dichlorocyclopentane to produce 1,2-dichlorooctafluorocyclopentane. This intermediate is then treated with a reductive dechlorination reagent in a polar solvent to yield this compound. wipo.int This method is noted for its milder reaction conditions, avoiding the high temperatures and pressures associated with other routes. wipo.int

| Starting Material | Reagents | Key Intermediates | Product | Reference |

| Cyclopentene | Cl₂, KF | 1,2-dichlorocyclopentane, 1,2,3,4-tetrachlorocyclopentane, Octachlorocyclopentene | This compound | google.com |

| 1,2-dichlorocyclopentane | F₂, Reductive dechlorination reagent | 1,2-dichlorooctafluorocyclopentane | This compound | wipo.int |

| Octachlorocyclopentene | KF | - | This compound | psu.edu |

| 1-chloroheptafluorocyclopentene | Alkali metal fluoride (e.g., KF) | - | This compound | google.comgoogle.com |

| Dichlorohexafluorocyclopentene | Anhydrous hydrogen fluoride | 1-chloroheptafluorocyclopentene | This compound | patsnap.com |

Industrial Scale-Up Considerations and Challenges in this compound Production

Transitioning from laboratory-scale synthesis to industrial production of this compound presents several significant challenges. A primary concern is the management of highly exothermic reactions, particularly during the chlorination and fluorination steps. Inadequate heat transfer can lead to localized "hot spots," resulting in unwanted side reactions and a decrease in product yield and purity. Therefore, precise temperature control is critical for safe and efficient large-scale production.

The separation and purification of the final product also pose difficulties. Due to its low boiling point (approximately 27°C), this compound requires cold-trapping during distillation to prevent losses due to volatilization. Achieving the high purity required for applications in the electronics industry (often >99%) demands sophisticated and costly purification techniques. google.com

Advanced Synthetic Approaches and Process Optimization for this compound

In response to the challenges of traditional methods, researchers are actively developing more efficient, cost-effective, and environmentally friendly approaches to synthesize this compound. These advanced methodologies focus on improving catalytic systems, utilizing novel reactor technologies, and incorporating the principles of green chemistry.

Catalytic Fluorination Methodologies (e.g., Cr/Mg catalysts)

A significant advancement in this compound synthesis is the development of catalytic gas-phase fluorination. This approach aims to replace the stoichiometric use of fluorinating agents like KF with more efficient catalytic systems. One promising method employs a chromium-magnesium (Cr/Mg) catalyst for the vapor-phase fluorination of chlorinated cyclopentene derivatives. patsnap.com

In this process, a precursor such as 1,2-dichlorohexafluorocyclopentene (B1213219) is reacted with anhydrous hydrogen fluoride (HF) in a tubular reactor packed with the Cr/Mg catalyst. patsnap.com The catalyst, typically prepared by precipitating chromium and magnesium salts, is activated with a mixture of HF and hydrogen gas. patsnap.com This method can achieve high purity (>95%) in a single step, significantly simplifying the production process and reducing solvent waste. The use of heterogeneous catalysts like Cr/Mg offers several advantages, including easier separation from the reaction mixture and the potential for catalyst regeneration and reuse. kaist.ac.krpsu.edukiche.or.krresearchgate.netresearchgate.net

Research into these catalysts focuses on optimizing the composition (e.g., Cr:Mg ratio) and preparation conditions (e.g., calcination temperature, pH of precipitation) to maximize catalytic activity and longevity. patsnap.compsu.edu The Lewis acidity of the catalyst sites is believed to play a crucial role in the fluorination reaction. kaist.ac.krpsu.edu

Continuous Flow Microreactor Synthesis Techniques

Continuous flow microreactor technology offers a paradigm shift in the synthesis of this compound and other fine chemicals. nih.govresearchgate.netlabmate.com This technology utilizes micro-scale channels that provide superior control over reaction parameters such as temperature, pressure, and mixing. nih.govlabunlimited.combeilstein-journals.org For the synthesis of this compound, microreactors can be particularly beneficial for managing the highly exothermic nature of fluorination reactions, ensuring enhanced safety and improved product selectivity. nih.gov

The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, preventing the formation of hot spots and minimizing the generation of byproducts. nih.govlabunlimited.com This precise temperature control can lead to higher yields and purities compared to traditional batch reactors. nih.gov

Furthermore, flow microreactors enable the rapid screening of reaction conditions and catalysts, accelerating process optimization. nih.gov The modular nature of these systems also allows for easy scalability by operating multiple reactors in parallel. labmate.comlabunlimited.com While the application of continuous flow synthesis to this compound production is still an emerging area, it holds significant promise for developing more efficient, safer, and scalable manufacturing processes. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of new synthetic routes for this compound. marketresearchintellect.compatsnap.compmarketresearch.comacs.org The goal is to develop more sustainable processes that minimize waste, reduce energy consumption, and use less hazardous materials. beilstein-journals.orgacs.org

One key aspect is the development of solvent-free or solvent-minimized reaction conditions. The catalytic gas-phase fluorination described earlier is a prime example, as it eliminates the need for solvents like sulfolane, thereby reducing waste and simplifying the purification process. patsnap.com

Another green chemistry approach involves the use of reductive dechlorination, which can operate under milder conditions and generate fewer hazardous byproducts compared to high-temperature fluorination methods. wipo.int The use of recyclable catalysts and the development of processes with high atom economy are also central to making this compound synthesis more sustainable. acs.orgresearchgate.netmdpi.com

The development of "zero pollution" production methods is a key goal. patsnap.com This involves creating closed-loop systems where unreacted materials are recycled, and byproducts are minimized or converted into useful substances. patsnap.com Innovations in this area are crucial for the long-term viability and environmental acceptance of this compound production. marketresearchintellect.compmarketresearch.com

Derivatization Pathways and Building Block Synthesis from this compound

This compound (OFCP) serves as a versatile and highly reactive building block in fluoropolymer chemistry and complex molecule synthesis. Its polyelectrophilic nature, stemming from the electron-deficient double bond, facilitates facile nucleophilic addition-elimination reactions. rsc.org This reactivity allows for single or double substitution at the vinylic positions, depending on the reaction conditions and the nucleophile's stoichiometry. rsc.orgwikipedia.org The primary mechanism involves the attack of a nucleophile on the perfluorocycloalkene (PFCA) ring, which generates a carbanion intermediate that subsequently eliminates a fluoride ion. wikipedia.org This predictable reactivity makes OFCP a valuable precursor for creating a diverse range of fluorinated molecules.

Synthesis of Fluorinated Monomers and Oligomers

The reactivity of this compound with various nucleophiles has been extensively leveraged to synthesize a wide array of fluorinated monomers and oligomers, which are precursors to high-performance polymers.

A significant application of OFCP is in the synthesis of perfluorocyclopentenyl (PFCP) aryl ether polymers . These are prepared through a step-growth polycondensation reaction between OFCP and various commercial bisphenols, typically in the presence of a base like triethylamine. acs.orgresearchgate.net Model studies have shown that the second nucleophilic substitution on the OFCP ring occurs rapidly, leading to the formation of linear homopolymers and copolymers without significant side products. acs.org This method allows for the creation of a new class of semifluorinated polymers with notable thermal stability and, in some cases, high crystallinity. researchgate.net

OFCP is also a key component in the synthesis of monomers for fluorinated silicones . In one approach, OFCP acts as a coupling reagent in regio-controlled addition-elimination reactions with bisphenols or alkyldiols, followed by reaction with eugenol (B1671780) to produce terminally unsaturated monomers. rsc.orgnih.gov These high-molecular-weight monomers can then undergo platinum-catalyzed hydrosilylation with hydride-terminated polydimethylsiloxane (B3030410) (PDMS) oligomers to yield segmented fluorosilicones, which are of interest as next-generation lubricants. rsc.orgnih.gov

Furthermore, OFCP has been utilized to create monomers for other advanced polymer systems. For instance, new fluorinated bismaleimide (B1667444) (BMI) monomers , such as OFCP-BMI, have been successfully prepared via a nucleophilic addition-elimination reaction. tdl.orgresearchgate.net These monomers can be cured to form highly cross-linked polymeric networks with excellent thermal stability and low dielectric constants. tdl.orgresearchgate.net Similarly, fluorinated aromatic diamine-based benzoxazine monomers have been developed by reacting OFCP with aminophenols. researchgate.net These monomers can be polymerized through a thermally mediated ring-opening process to produce polybenzoxazine networks with high char yields and low dielectric constants. researchgate.net

| Co-reactant(s) | Resulting Monomer/Polymer Type | Key Findings | References |

|---|---|---|---|

| Bisphenols (e.g., Bisphenol AF) | Perfluorocyclopentenyl (PFCP) Aryl Ether Polymers | Step-growth polycondensation yields linear semifluorinated polymers with high thermal stability. | acs.org, researchgate.net |

| Eugenol, Alkyldiols/Bisphenols | Segmented Fluorosilicone Monomers | OFCP acts as a coupling reagent to form vinyl-terminated monomers for hydrosilylation polymerization. | rsc.org, nih.gov |

| Aminomaleimide Precursors | Fluorinated Bismaleimide (OFCP-BMI) Monomers | Resulting self-curing resins form highly cross-linked networks with high thermal stability (onset weight loss at 445°C) and low dielectric constant (Dk = 2.5). | tdl.org, researchgate.net |

| 4-Aminophenol | Fluorinated Benzoxazine Monomers | Monomers are synthesized via addition-elimination reaction and can be scaled to multi-gram quantities. The resulting polymers exhibit desirable thermal and dielectric properties. | researchgate.net |

Incorporation of this compound into Complex Molecular Architectures

Beyond linear polymers, the unique reactivity of OFCP enables its incorporation into sophisticated and complex molecular architectures, including photochromic materials and macrocycles.

One notable application is in the synthesis of diarylethenes , which are a class of photochromic compounds used in molecular switches and memories. tcichemicals.comsci-hub.se Non-symmetrical diarylethenes with a hexafluorocyclopentene bridge are typically prepared by the sequential nucleophilic substitution of OFCP with two different aryllithium reagents. sci-hub.se Although controlling the reaction to achieve monosubstitution can be challenging due to the high reactivity of OFCP, this method provides access to a wide range of functional molecular devices. tcichemicals.comsci-hub.se

A particularly innovative use of OFCP is in the construction of complex peptidic macrocycles . OFCP can engage with linear, unprotected peptides containing nucleophilic amino acid residues such as cysteine, tyrosine, and histidine in polysubstitution cascade reactions. researchgate.netescholarship.org These reactions proceed in a single flask under mild conditions, without the need for catalysts or heavy metals, to generate intricate fluorinated polycycles. researchgate.net The process involves successive vinylic substitutions where OFCP acts as a vinylation reagent, crosslinking the peptide chain. rsc.org This strategy allows for the rapid creation of previously inaccessible molecular structures, including fluorinated macrobicycles and spiroheterocyclic scaffolds, from readily available peptide starting materials. researchgate.netescholarship.org

| Architectural Class | Reacting Partners | Synthetic Strategy | Key Features of Resulting Molecule | References |

|---|---|---|---|---|

| Diarylethenes | Aryllithium reagents | Sequential nucleophilic substitution | Forms a hexafluorocyclopentene bridge; compounds exhibit thermally irreversible photochromism for use in molecular switches. | tcichemicals.com, sci-hub.se |

| Peptidic Macrobicycles | Linear, unprotected peptides (with Cys, Tyr, His residues) | One-pot cascade polysubstitution | OFCP acts as a cross-linking agent, displacing multiple fluorine atoms to form complex, fluorinated, dual-turn macrobicyclic structures. | researchgate.net, rsc.org |

| Fluorospiroheterocycles | Unprotected peptides and exogenous nucleophiles | Interception of fluorospiroheterocyclic intermediates | Creates molecular hybrids composed of peptides and other components like sugars or lipids. | researchgate.net |

Reactivity and Mechanistic Investigations of Octafluorocyclopentene

Nucleophilic Substitution Reactions of Octafluorocyclopentene

This compound (OFCP) is a highly fluorinated cyclic alkene that demonstrates significant reactivity towards nucleophiles. Its electron-deficient nature, a consequence of the numerous fluorine substituents, makes it an excellent substrate for nucleophilic substitution reactions. These reactions are fundamental to the functionalization of OFCP and its use as a building block in the synthesis of more complex molecules, including polymers and macrocycles. acs.org The substitution reactions can proceed sequentially, allowing for controlled introduction of multiple substituents.

The nucleophilic substitution reactions of this compound proceed in a stepwise manner, involving both vinylic and allylic positions. Research has shown that the initial substitution by nucleophiles, such as those derived from phenols, occurs exclusively at the vinylic fluorine atoms at the 1- and 5-positions. researchgate.net This first step involves a nucleophilic addition-elimination mechanism at the double bond. acs.org

Following the initial vinylic substitution, subsequent reactions displace the fluorine atoms at the allylic positions (2 and 4). researchgate.netdntb.gov.ua Studies have indicated that substitution generally does not proceed beyond tetrasubstitution under typical conditions. researchgate.net The formation of both vinylic and allylic substituted products has been observed, with the ratio of these products being dependent on factors such as the ring size of the perfluorocycloalkene and the polarity of the reaction medium. researchgate.net For perfluorocyclopentene, allylic substitution accounts for a smaller fraction of the products compared to its six-membered ring counterpart, perfluorocyclohexene. researchgate.net An allylic rearrangement, or allylic shift, is a process where a reaction at a position adjacent to a double bond results in the shifting of that double bond. wikipedia.org This can occur in nucleophilic substitutions, often when there is significant steric hindrance at the primary reaction site. wikipedia.org

| Position | Type | Reactivity Order | Notes |

|---|---|---|---|

| 1, 5 | Vinylic | 1st | Exclusive site of initial nucleophilic attack. researchgate.net |

| 2, 4 | Allylic | 2nd | Substitution occurs after the vinylic positions have reacted. researchgate.net |

| 3 | Allylic (CF₂) | - | No substitution observed under typical conditions. researchgate.net |

The selectivity of nucleophilic additions to this compound is a critical aspect of its chemistry, dictating the structure of the resulting products. Regioselectivity, which describes the preference for bond formation at one position over another, is influenced by both steric and electronic effects. labster.comnumberanalytics.com In the case of OFCP, the initial attack is highly regioselective for the vinylic positions. researchgate.net

The stereochemistry of the substitution, referring to the three-dimensional arrangement of atoms, is dependent on the reaction pathway. researchgate.netlabster.com For nucleophilic vinylic substitutions, which proceed through an addition-elimination mechanism, the stereochemical outcome can provide insight into the lifetime and structure of the reaction intermediate. researchgate.net The nature of the nucleophile and the solvent can also play a significant role in determining the regioselectivity. dalalinstitute.com For instance, in polar aprotic solvents, a "freer" nucleophile may preferentially attack, while in protic solvents, solvation of the nucleophile can influence the site of attack. dalalinstitute.com The Hard-Soft Acid-Base (HSAB) principle can also be applied, where the hard carbocation intermediate of an SN1-type mechanism would favor reaction with a hard nucleophilic center, whereas the soft carbon center in an SN2-type reaction would favor a soft nucleophile. dalalinstitute.com

The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. libretexts.org A reaction is under kinetic control when the product ratio is determined by the relative rates of formation, which is often the case at lower temperatures. masterorganicchemistry.com Conversely, a reaction is under thermodynamic control when the product ratio reflects the relative stabilities of the products, typically achieved at higher temperatures where the reactions are reversible. masterorganicchemistry.com

In the context of this compound substitution, the initial, rapid attack at the vinylic position suggests this pathway is kinetically favored. The stability of the resulting intermediates and final products determines the thermodynamic landscape of the reaction. While specific kinetic and thermodynamic parameters for OFCP substitution are not extensively detailed in the provided context, general principles suggest that the formation of more stable products, such as those with more substituted (and thus more stable) double bonds, would be thermodynamically favored. masterorganicchemistry.com The Gibbs free energy of the reaction (ΔG) defines the thermodynamic driving force, with a more negative value indicating a more favorable reaction. libretexts.org Calorimetric studies, such as isothermal titration calorimetry (ITC), can be used to measure the thermodynamic properties of such reactions and to develop kinetic models. mdpi.com

This compound's character as a "polyelectrophile" is central to its utility in chemical synthesis, particularly in cascade reactions that form complex macrocycles. acs.orgnih.gov This potent electrophilicity allows OFCP to act as a linker, reacting with multiple nucleophilic units in a controlled sequence. acs.orgnih.gov

A computational investigation into the origin of this reactivity revealed the roles of several electronic factors. nih.gov The study explored the influence of inductive effects, negative hyperconjugation, and resonance electron-donation from the fluorine substituents on the reactivity of OFCP and its less-fluorinated analogs with various nucleophiles. nih.gov This polyelectrophilic nature enables sequential nucleophilic substitutions, which has been harnessed, for example, in the synthesis of macrocyclic polypeptides where OFCP links four different nucleophilic sites on a polypeptide chain. acs.orgnih.gov This controlled reactivity allows for the construction of complex molecular architectures from simple starting materials.

Diverse Reaction Chemistries of this compound

Beyond reactions with common heteroatomic nucleophiles, this compound engages in a variety of other chemical transformations, significantly broadening its synthetic applications. Its reactivity with organometallic compounds is particularly noteworthy, providing pathways to carbon-carbon bond formation.

Organometallic reagents, such as organolithiums (R-Li) and Grignard reagents (R-MgX), are powerful nucleophiles due to the highly polarized metal-carbon bond, which imparts carbanionic character to the carbon atom. libretexts.orglibretexts.org These reagents readily react with electrophilic centers. saskoer.ca

This compound serves as an excellent electrophile for these carbon nucleophiles. Reactions with organolithium and Grignard reagents typically proceed via nucleophilic substitution to yield disubstituted perfluorocyclopentenes in good to high yields. tcichemicals.commolaid.com For instance, the reaction of OFCP with phenyllithium (B1222949) (generated in situ from bromobenzene (B47551) and butyllithium) at low temperatures leads to the formation of 1,2-diphenyl-3,3,4,4,5,5-hexafluorocyclopentene. acs.orgtcichemicals.com These disubstituted products are valuable precursors for materials with interesting optoelectronic properties, such as photochromic diarylethenes. acs.orgtcichemicals.comtcichemicals.com While organolithium reagents are generally more nucleophilic than Grignard reagents, both are effective for this transformation. saskoer.ca It is crucial to perform these reactions under anhydrous conditions, as both organolithium and Grignard reagents are strong bases that will react with acidic protons, such as those in water. libretexts.orglibretexts.org

| Reactant 1 | Reactant 2 (Generated in situ) | Conditions | Product |

|---|---|---|---|

| This compound | Phenyllithium (from Bromobenzene and Butyllithium) | Anhydrous THF, -78 °C | 1,2-diphenyl-3,3,4,4,5,5-hexafluorocyclopentene |

Cycloaddition Reactions and Pericyclic Processes

This compound (OFCP) participates in a range of cycloaddition and pericyclic reactions, a reactivity pattern governed by its electron-deficient carbon-carbon double bond. The strong electron-withdrawing effect of the adjacent perfluoroalkyl groups significantly influences the frontier molecular orbitals of the alkene, making it a potent component in these concerted chemical processes.

A notable pericyclic reaction involving the this compound core is the 6π electrocyclization observed in diarylethene-based molecular switches. nih.govacs.orgnii.ac.jp In these systems, such as 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene, the perfluorocyclopentene unit acts as a bridge connecting two thienyl groups. nih.govacs.org Upon irradiation with ultraviolet light, this open-ring form undergoes a concerted cyclization reaction to form a closed-ring isomer, resulting in a significant color change. nih.govresearchgate.net This reversible photo-induced electrocyclic reaction is fundamental to the photochromic behavior of these materials. nih.govnii.ac.jp Femtosecond transient absorption spectroscopy has been used to study the dynamics of this ring-closing process, revealing it occurs on a picosecond timescale in the crystalline phase. nih.govacs.org

This compound also engages in formal cycloaddition reactions. Research has demonstrated its use in [3+2] cycloadditions with sodium N,N'-bis(aryl)formamidinates. nih.gov This reaction leads to the formation of 4,4,5,5,6,6-hexafluoro-1,3-diaryl-3,4,5,6-tetrahydrocyclopenta[d]imidazolium salts, which are precursors to novel N-heterocyclic carbenes (NHCs) where the perfluorocyclopentene ring is fused to the imidazole (B134444) skeleton. nih.gov In these NHC ligands, the fused perfluorocyclopentene ring acts as a strong electron-acceptor due to its powerful negative inductive effect. nih.gov

The electron-deficient nature of the double bond in OFCP makes it an excellent dienophile for normal-demand Diels-Alder reactions, which is a type of [4+2] cycloaddition. wikipedia.orgsigmaaldrich.comebsco.com While specific examples with simple dienes are not extensively detailed, the principle relies on the interaction between the Highest Occupied Molecular Orbital (HOMO) of a diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The fluorine atoms in OFCP lower the energy of its LUMO, facilitating reactions with electron-rich dienes. libretexts.org This reactivity is characteristic of perfluoroalkenes in general, which are known to participate in such cycloadditions. wikipedia.orgresearchgate.net

Radical Reactions and Electron Impact Dissociation

The study of radical reactions and electron impact dissociation of this compound is crucial for its application in plasma etching processes, where it is used to generate reactive species. researchgate.net

Under electron impact, as observed in mass spectrometry and plasma chemistry studies, OFCP undergoes a complex fragmentation cascade. researchgate.net The primary process is the dissociation of the parent molecule into isomers of the C₅F₇ radical, which occurs via excitation to a triplet state of c-C₅F₈. researchgate.net These C₅F₇ isomers can further dissociate to produce more stable species. researchgate.net Quantum chemistry models indicate that this degradation pathway leads to the formation of C₅F₅ (an isomer with two conjugated pi bonds) and C₅F₆ (an isomer with a folded ring structure). researchgate.net Further fragmentation produces smaller molecules such as hexafluoro-1,3-butadiene (B1630412) (C₄F₆), tetrafluoroethylene (B6358150) (C₂F₄), and difluorocarbene (CF₂). researchgate.net The formation of CF₂ is a key step in many plasma etching applications. researchgate.net

The ion chemistry of OFCP has been examined by Fourier-transform mass spectrometry. Upon electron impact ionization, the molecular ion (C₅F₈⁺) and eleven fragment ions are observed. At lower electron energies (< 40 eV), the ion population is dominated by fragments such as C₅F₇⁺, C₄F₆⁺, C₃F₃⁺, and CF₃⁺. researchgate.net With the exception of CF⁺ and C₂F₄⁺, most ions generated from OFCP are non-reactive with the parent gas molecule. researchgate.net

The radical anion of this compound (c-C₅F₈⁻) has been studied using electron spin resonance (ESR) spectroscopy. These studies show that one-electron reduction causes a significant distortion of the molecular geometry. diva-portal.org This structural change is attributed to the mixing of the π* and σ* orbitals at the double bond carbons. diva-portal.org The reactivity of OFCP with atmospherically important radicals has also been quantified. The rate constant for the reaction of OFCP with the hydroxyl (OH) radical was measured as (1.01 ± 0.16) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, while the rate constant for its reaction with chlorine (Cl) atoms was (1.02 ± 0.11) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net

| Ion | m/z (Mass/Charge Ratio) | Notes |

|---|---|---|

| C₅F₇⁺ | 193 | Formed by loss of one fluorine atom. A dominant fragment at lower energies. researchgate.net |

| C₄F₆⁺ | 162 | A major fragment ion. researchgate.net |

| C₃F₃⁺ | 93 | A significant fragment in the mass spectrum. researchgate.net |

| CF₃⁺ | 69 | A common fluorocarbon fragment. researchgate.net |

| C₂F₄⁺ | 100 | Observed fragment; this ion reacts with the parent OFCP molecule. researchgate.net |

| CF⁺ | 31 | Observed fragment; this ion reacts with the parent OFCP molecule. researchgate.net |

Photochemical and Thermally Induced Transformations

This compound is integral to advanced materials that rely on photochemical transformations, and its inherent thermal stability dictates its performance in high-temperature applications.

The most prominent photochemical application of the OFCP framework is in diarylethene-based photochromic materials. rsc.orgacs.orgrsc.org As previously mentioned in the context of pericyclic reactions (Section 3.2.2), derivatives like 1,2-bis(thienyl)perfluorocyclopentenes undergo a reversible 6π-electrocyclization reaction upon exposure to light. nih.govacs.org Irradiation with UV light induces a ring-closing reaction, converting the colorless open form to a colored closed form. researchgate.net This transformation can be reversed by irradiating with visible light, making these materials suitable for applications such as optical data storage, molecular switches, and smart windows. ku.edusfu.ca The quantum yield of this photochemical process can be influenced by the substituents on the thiophene (B33073) rings. rsc.org

Thermally, this compound is a relatively stable molecule. Studies have shown it is stable at temperatures up to 650°C. researchgate.netresearchgate.net Another source indicates its decomposition occurs above 360°C. This high thermal stability is a critical property for its use in semiconductor etching plasmas. When subjected to higher temperatures, it undergoes thermal decomposition, which can generate hazardous products such as hydrogen fluoride (B91410) and carbonyl fluoride. synquestlabs.comportlandcleanair.orgmgtweldingsupply.com Research into its thermal decomposition pathways indicates that the molecule breaks down into smaller fluorinated species, a process that can be initiated by the cleavage of C-C bonds in the ring. researchgate.net Due to its low boiling point, heating OFCP under confinement poses an explosion risk. synquestlabs.com

Comparative Reactivity Studies of this compound with Other Perfluoroalkenes

The reactivity of this compound is best understood when compared to other perfluorinated compounds, both cyclic and acyclic. These comparisons highlight the unique influence of its five-membered ring structure combined with extensive fluorination.

Versus Octafluorocyclobutane (B90634) (c-C₄F₈): A key comparison is with its saturated four-membered ring analogue, octafluorocyclobutane. While OFCP is characterized by the reactivity of its double bond, readily undergoing nucleophilic substitution and cycloaddition reactions, octafluorocyclobutane is chemically inert. This inertness makes octafluorocyclobutane suitable for applications like refrigeration, whereas the reactivity of OFCP allows for its functionalization and use as a monomer and chemical intermediate. scbt.com

Versus Hexafluoropropene (C₃F₆): Compared to the linear perfluoroalkene hexafluoropropene, OFCP exhibits greater cyclic stability. Hexafluoropropene is known to polymerize readily, a property less dominant in OFCP under similar conditions. This makes OFCP more suitable for applications requiring high thermal stability without unwanted polymerization, such as in certain semiconductor processes.

Versus Decafluorocyclohexene (c-C₆F₁₀): Both OFCP and its six-membered ring analogue, decafluorocyclohexene, are perfluorocycloalkenes (PFCAs) susceptible to nucleophilic attack at the double bond. wikipedia.orgresearchgate.net However, their thermal stabilities differ; OFCP has been shown to have a higher decomposition temperature than perfluorocyclohexene, which is an advantage in high-temperature plasma etching. Both compounds are used as monomers in the synthesis of semi-fluorinated aryl ether polymers through polycondensation with bisphenols. wikipedia.orgfigshare.comresearchgate.net

The following table summarizes the comparative reactivity and properties:

| Compound | Key Structural Feature | Primary Reactivity | Thermal Stability | Notes |

|---|---|---|---|---|

| This compound (OFCP) | 5-membered ring, 1 double bond | Nucleophilic substitution, cycloadditions, radical reactions. wikipedia.org | High (Decomposes >360-650°C). researchgate.net | Used in plasma etching and as a monomer for specialty polymers. researchgate.net |

| Octafluorocyclobutane | 4-membered ring, saturated | Chemically inert. | High | Used as a refrigerant and etchant gas; lacks the reactive double bond of OFCP. |

| Hexafluoropropene | Linear, 1 double bond | Readily polymerizes; undergoes nucleophilic attack. | Lower than OFCP | Less suitable for high-temp processes where polymerization is undesirable. |

| Decafluorocyclohexene | 6-membered ring, 1 double bond | Nucleophilic substitution. wikipedia.orgresearchgate.net | Lower than OFCP. | Also used as a monomer for fluoropolymers. wikipedia.org |

Advanced Materials and Chemical Applications of Octafluorocyclopentene

Polymer Chemistry and Fluorinated Polymeric Materials

The distinct reactivity of octafluorocyclopentene, particularly at its vinyl positions, allows for its use as a monomer in the creation of a variety of fluorinated polymers with tailored properties. These materials often exhibit superior thermal and chemical resistance.

This compound as a Monomer for High-Performance Polymers (e.g., Microporous Ladder Polymers)

This compound serves as a key building block for synthesizing microporous ladder polymers. rsc.orgrsc.org These polymers are created by reacting one mole of OFCP with two moles of bisphenols. rsc.orgrsc.orgresearchgate.net The resulting ladder structures possess significant surface areas and porosity, which are advantageous for applications such as gas adsorption. researchgate.net The stepwise nucleophilic substitution reaction of OFCP is crucial in forming these complex polymer architectures. rsc.orgrsc.orgresearchgate.net

Research has demonstrated the synthesis of soluble, microporous ladder polymers by reacting OFCP with different types of bisphenols. rsc.orgrsc.orgresearchgate.net The properties of these polymers, including their surface area, can be tuned by the choice of bisphenol. rsc.org Analytical techniques such as BET analysis and MALDI-TOF MS have been used to confirm the porous nature and the ladder structure of the resulting polymers. rsc.orgresearchgate.netrsc.org The surface area of these polymers has been found to be comparable to that of microporous polymers derived from polyimides. rsc.orgresearchgate.netrsc.org

Table 1: Properties of Microporous Ladder Polymers from this compound

| Polymer | Bisphenol Reactant | Surface Area (m²/g) | Pore Volume (cm³/g) |

| LAD P1 | Bisphenol A | 14.280 | 2.77 x 10⁻¹ |

| LAD P2 | 4,4'-(Hexafluoroisopropylidene)diphenol | 12.691 | 4.90 x 10⁻¹ |

| LAD P5 | Hydroquinone (one-step process) | Low | Low |

| LAD P6 | Hydroquinone (one-step process, higher temp.) | Low | Low |

Data sourced from studies on ladder polymers synthesized from OFCP. rsc.orgresearchgate.net

Synthesis of Fluorinated Polyethers and Polybenzoxazines

This compound is a versatile precursor for the synthesis of fluorinated polyethers and polybenzoxazines. The polycondensation of OFCP with various bisphenols yields perfluorocyclopentenyl (PFCP) aryl ether polymers. slideshare.netacs.org These polymers are noted for their high crystallinity and thermal stability, with decomposition temperatures ranging from 224 to 483 °C. slideshare.net

Furthermore, OFCP is utilized as a building block in the creation of fluorinated diamine-based benzoxazines. acs.orgacs.orgresearchgate.net These monomers can be synthesized through a facile nucleophilic addition-elimination reaction of OFCP with phenols. acs.orgacs.orgresearchgate.net The resulting polybenzoxazines, formed via thermally mediated ring-opening polymerization, exhibit desirable properties such as low dielectric constants (ranging from 2.61 to 3.19 at 1 MHz), excellent thermal stability, and high char yields. acs.orgresearchgate.net

Table 2: Thermal Properties of Polybenzoxazines Derived from this compound

| Polymer | 5% Weight Loss Temperature (Td5%) | Char Yield at 800 °C |

| P1 | 348 °C | 61% |

| P2 | 350 °C | 54% |

Data sourced from thermal analysis of cured polybenzoxazine resins. acs.org

Tailoring Polymer Properties through this compound Incorporation

The incorporation of the this compound moiety into polymer chains provides a powerful method for tailoring material properties. The presence of the fluorinated ring enhances thermal and chemical stability due to the strength of the C-F bond. nih.gov This leads to polymers with improved resistance to solvents and operability at a wider range of temperatures. nih.gov

The structure of the polymers can be precisely controlled, for instance, by creating alternating structures through the condensation of bis(heptafluorocyclopentenyl) aryl ether monomers with bisphenols. acs.org The main chain of PFCP polymers also contains vinyl ether groups that can be used for post-polymerization modification and potential cross-linking, offering further avenues for property customization. slideshare.net The ability to use a variety of commercially available bisphenols and diols allows for the synthesis of a diverse range of segmented polymers with adaptable structure-property relationships. slideshare.netnih.gov

Applications in Semiconductor Manufacturing and Advanced Electronics

This compound is a critical material in the semiconductor industry, where its unique properties are leveraged in advanced fabrication processes. pmarketresearch.comgascylindertank.comgithub.com It is particularly valued for its role in plasma etching and chemical vapor deposition (CVD). pmarketresearch.comgoogle.com

Precision Etching Processes (e.g., FinFETs)

This compound is employed as an etching gas in the fabrication of modern semiconductor devices, including FinFETs (Fin Field-Effect Transistors). pmarketresearch.comlu.se Its use in plasma etching allows for the creation of the fine, high-aspect-ratio features essential for these three-dimensional transistor architectures. pmarketresearch.comcompoundsemiconductor.net The compound's effectiveness in etching silicon dioxide (SiO2) and silicon nitride (Si3N4) layers is crucial for producing the intricate microstructures of integrated circuits. pmarketresearch.com

The use of C5F8 can lead to improved etch rates and enhanced profile control, which are critical for manufacturing smaller and more powerful chips. pmarketresearch.com It is considered a next-generation etching gas, offering advantages over older fluorinated compounds. aip.orgyuji-material.com In some cases, using C5F8 has been reported to reduce etching time by 30% compared to conventional gases, leading to increased manufacturing throughput. pmarketresearch.com

Chemical Vapor Deposition (CVD) Technologies

This compound is also utilized in Chemical Vapor Deposition (CVD) processes within the semiconductor industry. pmarketresearch.comgoogle.comgoogle.com CVD is a technique used to deposit thin films of various materials onto substrates, a fundamental step in building up the layers of an integrated circuit. sigmaaldrich.comsputtertargets.netprovac.com

While specific details on the mechanisms of OFCP in CVD are proprietary and less documented in open literature, its role is associated with the deposition of high-quality films. pmarketresearch.com The thermal stability and chemical properties of OFCP make it a suitable precursor for depositing fluorinated films that can serve as dielectric layers with superior insulating properties. pmarketresearch.com This is particularly important in the fabrication of multi-layered semiconductor devices and 3D integrated circuits. pmarketresearch.com

Dielectric Film Formation and Electronic Device Performance Enhancement

This compound (C₅F₈) is a critical precursor in the semiconductor industry for the fabrication of thin films with low dielectric constants (low-k), which are essential for enhancing the performance of modern electronic devices. pmarketresearch.comresearchgate.net These films are typically deposited using plasma-enhanced chemical vapor deposition (PECVD), a process where C₅F₈ gas, often mixed with argon (Ar) and oxygen (O₂), is used to create fluorocarbon films. pmarketresearch.comresearchgate.net The use of C₅F₈ allows for the creation of high-quality fluorinated materials that improve device performance by providing superior dielectric properties and thermal stability. pmarketresearch.com

The primary advantage of using C₅F₈ is its ability to form films with a low dielectric constant, which helps to reduce the resistance-capacitance (RC) time delay in high-density integrated circuits. kyoto-u.ac.jp Research has shown that fluorocarbon films derived from C₅F₈ can achieve dielectric constants as low as 2.25 by controlling the molecular structure to form cross-linked polytetrafluoroethylene (PTFE)-like chains. researchgate.net Furthermore, C₅F₈ is employed in the synthesis of fluorinated polybenzoxazine resins, which, after curing, exhibit low dielectric constants (ranging from 2.6 to 3.2), excellent thermal stability, and high char yields, making them suitable for microelectronic applications. researchgate.net

The process of film formation involves the electron impact dissociation of C₅F₈ in the plasma, leading to various reactive species that deposit on the substrate. researchgate.net The properties of the resulting dielectric film can be tuned by adjusting plasma conditions and precursor composition. researchgate.netkyoto-u.ac.jp The versatility of C₅F₈ also extends to its use in depositing fluorinated thin films for other dielectric applications in advanced semiconductor devices, highlighting its role in the development of next-generation electronics like 5G and artificial intelligence hardware. pmarketresearch.com

| Precursor/Material | Deposition Method | Achieved Dielectric Constant (k) | Key Findings/Applications | Reference |

|---|---|---|---|---|

| This compound (C₅F₈) | Microwave Plasma-Enhanced CVD (MWPE-CVD) | 2.25 | Formation of cross-linked PTFE-like chains; robust film deposited above 400 °C. | researchgate.net |

| Fluorinated Polybenzoxazine (from OFCP) | Thermal Curing | 2.6 - 3.2 | Cured resins show excellent thermal stability and high char yields, suitable for microelectronics. | researchgate.net |

| Fluorocarbon Films from C₄F₈ | Plasma-Enhanced CVD & THF Treatment | <1.9 | Post-deposition treatment with tetrahydrofuran (B95107) (THF) creates a porous structure, reducing the k-value by 10%. | kyoto-u.ac.jp |

Synthesis of Specialty Chemicals and Functional Molecules

Precursor for Organic Photochromic Materials (e.g., Diarylethenes)

This compound serves as a fundamental building block in the synthesis of diarylethenes, a prominent class of photochromic compounds valued for their thermal irreversibility and fatigue resistance. scispace.com These properties make them ideal candidates for applications in optical data storage and molecular switches. scispace.comsci-hub.se The perfluorocyclopentene bridge is crucial as it prevents cis-trans isomerization, a reaction that would compete with the desired photocyclization. scispace.com

The synthesis of diarylethenes typically involves a double nucleophilic substitution reaction on this compound. scispace.comtcichemicals.com This is commonly achieved by reacting C₅F₈ with organolithium reagents generated from heteroaryl compounds, such as substituted thiophenes or thiazoles, at low temperatures (e.g., -78 °C or 195 K). sci-hub.senih.govscielo.br The reaction yields disubstituted perfluorocyclopentenes, which are the core structures of these optoelectronic materials. tcichemicals.com

Researchers have developed efficient methods, including integrated flow microreactor systems, to synthesize both symmetrical and unsymmetrical diarylethenes. nih.gov Flow microreactors offer advantages over traditional batch methods by allowing reactions to proceed at higher temperatures and enabling the selective, stepwise introduction of different aryl groups. nih.gov This control is difficult to achieve in batch systems and is essential for creating unsymmetrical diarylethenes with tailored properties. nih.gov The resulting diarylethene compounds exhibit excellent photochromic behavior, changing color upon irradiation with UV light and reverting to their original state with visible light. sci-hub.se

| Diarylethene Type | Synthesis Method | Key Reagents | Reaction Conditions | Significance | Reference |

|---|---|---|---|---|---|

| Symmetrical & Unsymmetrical Diarylethenes | Integrated Flow Microreactor | Heteroaryllithiums, this compound | Controlled temperature and residence time (no cryogenic conditions needed). | Enables practical synthesis of various diarylethenes, including unsymmetrical ones. | nih.gov |

| 1-(2,4-dimethyl-thiazole-5-yl)-2-[2-methyl-5-(2-trifluorophenyl)-3-thienyl]perfluorocyclopentene | Batch Synthesis | n-Butyl lithium, this compound | -78 °C (195 K) in dry THF. | Resulting compound shows excellent photochromism, changing from colorless to orange under UV light. | sci-hub.se |

| 1,2-Bis(3-thienyl)perfluorocyclopentenes | Batch Synthesis | Lithiated thiophenes, this compound | Low temperature. | Despite expensive starting material and often low yields, this method produces diarylethenes with excellent photochromic behavior. | scispace.com |

Construction of Fluorinated Macrocycles and Spiroheterocyclic Scaffolds

This compound is a highly effective reagent for the synthesis of complex, fluorinated macrocycles and spiroheterocyclic structures, particularly from unprotected linear peptides. nih.govacs.org This is achieved through cascade reactions where the polyelectrophilic nature of C₅F₈ allows for multiple, sequential vinylic substitutions. nih.govresearchgate.net These reactions proceed rapidly in a single flask at mild temperatures (0–25 °C) without the need for catalysts or heavy metals, making it a highly efficient and practical method. acs.orgresearchgate.net

The process involves the reaction of C₅F₈ with nucleophilic side chains of amino acids like cysteine, tyrosine, and histidine within a peptide sequence. researchgate.netrsc.org This can lead to the formation of single- or double-looped macrobicycles. acs.org For instance, hexapeptides with a specific consensus sequence can displace four fluorine atoms from C₅F₈ to generate fluorinated macrobicyclic compounds. researchgate.net

Furthermore, the reaction can be controlled to produce fluorospiroheterocyclic intermediates, which can then be intercepted by other nucleophiles to create molecular hybrids composed of peptides, sugars, or lipids. nih.govacs.org The resulting macrocyclic structures are often rigid and can mimic diverse protein surface loops, which are important in protein-protein interactions. acs.orgrsc.org Many of these novel heterocyclic structures show moderate to high passive permeability in membrane assays, suggesting their potential in biomedical research and drug discovery. acs.org

This compound as a Reagent for Peptide Stapling and Modification

This compound (OFCP) has emerged as a valuable vinylation reagent for peptide stapling, a strategy used to constrain peptides into a specific conformation, often an α-helix. rsc.orglifetein.com This structural reinforcement enhances the peptide's stability, binding affinity, and proteolytic resistance, making it more suitable for therapeutic applications. rsc.orglifetein.comnih.gov

The stapling process mediated by OFCP utilizes its reactivity toward various nucleophilic amino acid side chains, such as the thiols of cysteine and the phenols of tyrosine. rsc.orgrsc.org The reaction proceeds via successive vinylic fluoride (B91410) substitutions, creating a stable, fluorinated chemical bridge that crosslinks different parts of the peptide chain. rsc.org This method is notable for its mild reaction conditions, typically occurring at 0–25 °C without the need for catalysts, and its ability to create non-symmetrical staples. rsc.orgdntb.gov.ua

OFCP's ability to undergo multiple substitutions allows for the creation of complex multicyclic peptides. rsc.org For example, an initial Cys-Cys staple can be followed by further intramolecular reactions with other residues, like tyrosine, to form double-looped macrocycles. rsc.org Computational studies suggest that these OFCP-derivatized macrocycles can effectively mimic "hot loops" on protein surfaces, which are critical for protein-protein interactions. rsc.org This makes OFCP-mediated stapling a powerful tool for constructing complex fluorinated peptide architectures for drug discovery and chemical biology. rsc.orgrsc.org

| Application | Methodology | Reactants | Key Features | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Fluorinated Macrocycles | Cascade Polysubstitution | OFCP, Linear Peptides (unprotected) | Single flask, 0-25 °C, no catalyst needed. | Complex fluorinated polycycles, single- and double-looped macrobicycles. | nih.govacs.org |

| Peptide Stapling | Vinylic Fluoride Substitution | OFCP, Peptides with Cys, Tyr residues | Broad nucleophile participation, relative rate-control. | Non-symmetrically stapled peptides with fluorinated bridges. | rsc.orgdntb.gov.ua |

| Multicyclization | Sequential Intramolecular Substitution | OFCP, Peptides with multiple nucleophilic residues | Initial stapling followed by further cyclization. | Double-looped and tetracyclic peptide macrocycles. | rsc.org |

Development of Chemical Sensors and Detection Technologies

This compound (C₅F₈) is relevant to the field of chemical sensors in two primary ways: as a target analyte for detection in industrial environments and as a component in the creation of sensor materials. researchgate.netdodtec.compksafety.com

Due to its use in the electronics industry for plasma etching, reliable sensors are required to monitor for the presence of C₅F₈ gas to ensure workplace safety and process control. pmarketresearch.comdodtec.com Commercially available gas detection systems can monitor C₅F₈ at low levels, typically in the parts-per-million (ppm) range (e.g., 0-5 ppm or 0-15 ppm). dodtec.compksafety.comjjstech.com These detectors often use "smart sensors" with technologies like electrochemical cells or pyrolysis-particle detection, which can be hot-swapped for easy calibration and maintenance. pksafety.comjjstech.com

Research has also explored new sensing technologies based on the reactivity of C₅F₈. For example, the reaction of C₅F₈ with 1,5-diazabicyclo nih.govresearchgate.netnon-5-ene (DBN) has been studied for its potential in developing gas sensors. researchgate.net This reaction involves a nucleophilic attack on the double bond of the C₅F₈ molecule, leading to the formation of adducts that can be detected by optical spectra. researchgate.net This principle could form the basis for new, rapid, and selective alarm systems for environmental monitoring or in etching facilities. researchgate.net While the primary focus is often on detecting C₅F₈ itself, the unique reactivity of the compound suggests potential for its derivatives to be used as sensing elements for other analytes, a broader area of chemical sensor development. azosensors.com

Advanced Spectroscopic and Analytical Characterization of Octafluorocyclopentene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated compounds. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and wide chemical shift range, provides a powerful tool for detailed molecular investigation. nih.govhuji.ac.il

¹⁹F NMR for Fluorine Environments and Structural Confirmation

¹⁹F NMR spectroscopy is exceptionally sensitive for identifying and differentiating the various fluorine environments within octafluorocyclopentene and its derivatives. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, allowing for precise structural confirmation. alfa-chemistry.com In this compound, the fluorine atoms are situated in different positions—vinylic and allylic—which results in distinct signals in the ¹⁹F NMR spectrum.

The broad chemical shift range of approximately 400 ppm in ¹⁹F NMR minimizes signal overlap, which is often a challenge in ¹H NMR, enabling the clear resolution of signals even from structurally similar fluorine atoms. nih.govhuji.ac.il This high resolution is critical for confirming the successful synthesis of OFCP and for identifying the specific sites of substitution in its derivatives. For instance, when OFCP undergoes nucleophilic substitution, the changes in the chemical shifts of the vinylic and adjacent allylic fluorine atoms provide unambiguous evidence of the reaction's outcome.

| Position | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| Vinylic Fluorine (=C-F ) | -100 to -140 |

| Allylic Fluorine (-CF₂-) | -110 to -130 |

Note: The exact chemical shifts can vary depending on the solvent and specific substituents on the cyclopentene (B43876) ring.

¹H and ¹³C NMR for Adducts and Derivatives

While ¹⁹F NMR is central to characterizing the fluorinated core, ¹H and ¹³C NMR spectroscopy are vital for analyzing the non-fluorinated portions of this compound adducts and derivatives. researchgate.netresearchgate.net When OFCP reacts with nucleophiles, such as phenols or amines, new C-H, C-C, and C-N bonds are formed. ¹H and ¹³C NMR provide direct information about the structure of these appended groups.

For example, in the synthesis of polymers from OFCP and bisphenols, ¹H NMR is used to confirm the presence of aromatic and aliphatic protons from the bisphenol unit. researchgate.net Similarly, ¹³C NMR, with its wide chemical shift range of up to 200 ppm, is used to identify all the unique carbon atoms in the derivative, including those in the cyclopentene ring and the substituent groups. libretexts.orgbhu.ac.in The combination of ¹H, ¹³C, and ¹⁹F NMR allows for a complete and unambiguous structural elucidation of complex OFCP derivatives. researchgate.net

| Nucleus | Key Information Provided for OFCP Derivatives |

| ¹H | Characterization of non-fluorinated organic moieties (e.g., aromatic rings, alkyl chains). |

| ¹³C | Provides a map of the entire carbon skeleton of the molecule. bhu.ac.in |

Advanced NMR Techniques for Mechanistic Elucidation and Conformational Analysis

Beyond standard one-dimensional NMR, advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and dynamic NMR are employed to gain deeper insights into the structure and behavior of OFCP derivatives. numberanalytics.comauremn.org.br These methods are crucial for elucidating reaction mechanisms and analyzing the conformational dynamics of the five-membered ring.

Two-dimensional NMR experiments establish correlations between different nuclei. For instance, ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds), helping to piece together complex molecular structures. numberanalytics.com

Dynamic NMR spectroscopy can be used to study molecular motions, such as the conformational flexibility of the cyclopentene ring. numberanalytics.com The five-membered ring in OFCP is not planar and can undergo conformational changes. By studying NMR spectra at different temperatures, researchers can determine the energy barriers for these processes and identify the most stable conformations. researchgate.netnih.gov This information is critical for understanding the reactivity and physical properties of these molecules.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. etamu.edu It is routinely used in conjunction with NMR to confirm the identity and purity of this compound and its derivatives.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.govuni-rostock.de This precision allows for the unambiguous determination of a compound's molecular formula. For this compound (C₅F₈), the exact mass is 211.9872 g/mol , which can be readily confirmed by HRMS. spectrabase.com

HRMS is particularly valuable for characterizing new derivatives of OFCP, where the exact elemental composition may not be known with certainty. researchgate.netresearchgate.net By comparing the experimentally measured accurate mass with the theoretical masses of possible molecular formulas, the correct formula can be confidently assigned. nih.gov This capability is essential for confirming the products of chemical reactions and for identifying unknown compounds. alsglobal.com

| Compound | Molecular Formula | Theoretical Exact Mass ( g/mol ) |

| This compound | C₅F₈ | 211.987225 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is an indispensable tool for assessing the purity of this compound and for identifying any byproducts formed during its synthesis or subsequent reactions. google.com

In GC-MS, the components of a mixture are first separated in the gas chromatograph based on their volatility and interaction with the stationary phase. etamu.edu As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound. wikipedia.org

This technique is highly effective for detecting and identifying volatile impurities and reaction byproducts, even at very low concentrations. wikipedia.orgnih.gov The purity of OFCP, which is critical for its use in applications like polymerization and electronics, is often specified to be greater than 98.0% as determined by GC. tcichemicals.comtcichemicals.com

| Analytical Technique | Primary Application for OFCP | Key Information Obtained |

| GC-MS | Purity assessment and byproduct analysis | Retention time, fragmentation pattern, identification of volatile components. etamu.edunih.gov |

Analysis of Radical Anions and Ionized Species

The study of radical anions and ionized species of this compound (c-C₅F₈) provides crucial insights into its electronic structure and reactivity. Gas-phase ion-molecule reactions of this compound have been investigated using pulsed electron beam mass spectrometry. nih.govacs.org When this compound, present in a larger bath gas like methane, argon, or nitrogen, is ionized by high-energy electrons (2 keV), several major fragment ions are formed: C₅F₈⁺, C₅F₇⁺, C₄F₆⁺, C₄F₅⁺, and C₃F₃⁺. nih.govacs.org The interactions between these resulting ions and neutral this compound molecules are characterized as weak electrostatic interactions, with bonding energies around 10 kcal/mol. nih.govacs.org

In the negative ion mode, the formation of an intense C₅F₈⁻ signal indicates that this compound has a positive electron affinity, calculated to be 1.27 eV. nih.gov This C₅F₈⁻ radical anion can further react with a neutral this compound molecule to form a dimer anion, (C₅F₈)₂⁻, which is observed to be stable and does not react further. nih.gov Theoretical calculations suggest a structural transformation within this dimer from a C₅F₇⁻-F⁻···C₅F₈ interaction to a more stable C₅F₇•···C₅F₉⁻ configuration through a fluoride-ion transfer. nih.gov

Ab initio molecular orbital calculations have been employed to investigate the dissociative electron attachment to this compound. aip.org These calculations help in understanding the formation of neutral and negative radical fragments in reactive plasma environments by examining the spatial distribution and antibonding characteristics of the virtual molecular orbitals. aip.org The theoretical approach has successfully reproduced the experimental resonance energies observed in electron attachment mass spectrometry. aip.org

The generation of radical anions of perfluoroalkenes, including this compound, can be achieved through γ-irradiation in solid matrices at low temperatures (77 K) for subsequent study. ethernet.edu.et The stability of aromatic radical anions in solution, which are key reactive intermediates in processes like the Birch reduction, has been investigated using liquid-jet photoelectron spectroscopy. nih.gov This technique directly probes the electronic structure, including the singly occupied molecular orbital (SOMO) of the radical anions, providing vertical detachment energies. nih.gov

Table 1: Major Fragment Ions of this compound from Mass Spectrometry

| Ion Formula | Name |

|---|---|

| C₅F₈⁺ | This compound Radical Cation |

| C₅F₇⁺ | Heptafluorocyclopentenyl Cation |

| C₄F₆⁺ | Hexafluorocyclobutadiene Radical Cation |

| C₄F₅⁺ | Pentafluorocyclobutadienyl Cation |

Table 2: Properties of this compound Anionic Species

| Species | Property | Value | Method |

|---|---|---|---|

| c-C₅F₈ | Electron Affinity | 1.27 eV | (U)B3LYP/6-311+G(d) nih.gov |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure and bonding of molecules. ksu.edu.saspectroscopyonline.com These methods probe the vibrational energy levels of a molecule, which are determined by the arrangement of atoms and the forces between them. researchgate.netethz.ch For this compound, the ring-puckering fundamental vibration has been assigned to a Raman line centered at 100 cm⁻¹. researchgate.net A comprehensive assignment of the 33 normal modes of vibration for this compound can be achieved by analyzing measured depolarization ratios, relative band intensities, and group frequency correlations. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. ksu.edu.sa In coordination chemistry, for instance, changes in the absorption frequency of a ligand upon binding to a metal reflect the new electronic structure of the complex. ksu.edu.sa

Attenuated Total Reflectance (ATR) is a sampling technique that, when coupled with FTIR, allows for the direct analysis of liquid or solid samples with minimal preparation. mt.com ATR-FTIR is particularly advantageous for monitoring chemical reactions in real-time and in-situ, even in optically dense reaction mixtures. mt.commdpi.com The technique relies on an evanescent wave that penetrates a small distance into the sample in contact with the ATR crystal, providing a spectrum of the solution phase without interference from bubbles or solid particles. mt.com This capability enables the acquisition of information on reaction kinetics, trends, and the observation of transient intermediates. mt.com For example, ATR-FTIR has been used to simultaneously monitor curing reactions and the diffusion of curing agents at the surface of rubber nanocomposites. mdpi.com The progress of such reactions can be quantitatively analyzed by observing changes in specific IR bands, like the C=O stretching of a curing agent. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Anions

Electron Spin Resonance (ESR) spectroscopy is a definitive technique for studying paramagnetic species, such as radical anions. ethernet.edu.et The radical anion of this compound (c-C₅F₈⁻) has been generated by γ-irradiation in various matrices and studied extensively using ESR. acs.orgfigshare.comdiva-portal.org

The isotropic ESR spectrum of c-C₅F₈⁻, typically observed in plastically crystalline matrices like neopentane (B1206597) or tetramethylsilane (B1202638) (TMS), is characterized by hyperfine couplings to three distinct pairs of ¹⁹F nuclei. acs.orgfigshare.com The measured isotropic hyperfine splitting constants are 14.7 mT (2F), 7.4 mT (2F), and 1.0 mT (2F). acs.orgfigshare.com The largest of these splittings is assigned to the two fluorine atoms attached to the C=C double bond. figshare.com

Computational studies, using methods like UHF, B3LYP, and MP2, indicate that the geometry of this compound is significantly distorted upon one-electron reduction to form the radical anion. figshare.com The neutral molecule has Cₛ symmetry, which is reduced to C₁ symmetry in the radical anion (²A state). figshare.com This structural distortion is attributed to the mixing of the π* and higher-lying σ* orbitals at the double-bonded carbon atoms. figshare.com Anisotropic ESR spectra, obtained in rigid matrices like 2-methyltetrahydrofuran (B130290) (MTHF), have been successfully simulated using computed hyperfine principal values, further confirming the distorted structure. figshare.com

Table 3: Isotropic Hyperfine Splitting Constants for c-C₅F₈⁻ Radical Anion

| Nuclei | Hyperfine Splitting (mT) |

|---|---|

| 2F | 14.7 |

| 2F | 7.4 |

| 2F | 1.0 |

Data from ESR spectra recorded in TMS matrix at 162 K. acs.org

Gas-Phase Spectroscopic Techniques